6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c1-32-20-8-10-21(11-9-20)35-16-23-22-15-25(34-3)24(33-2)14-18(22)12-13-27(23)26(29)17-4-6-19(7-5-17)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYGGLVREYDTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Functionalization: Introduction of methoxy groups at the 6 and 7 positions through methylation reactions.
Attachment of the Methoxyphenoxy Group: This involves the reaction of the isoquinoline derivative with 4-methoxyphenol under suitable conditions to form the ether linkage.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the isoquinoline derivative with 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Nitro Substituents
Key Insight : The 4-nitrobenzoyl group in the target compound likely increases metabolic stability compared to acetyl or phenethyl nitro derivatives. However, nitroaromatic groups are associated with neurotoxic risks via mechanisms similar to MPTP .
Methoxy-Substituted Analogues
Neurotoxic Analogues
Key Insight : Unlike MPTP, the target compound lacks an N-methyl group critical for bioactivation. However, its 4-nitrobenzoyl group could act as a redox-active moiety, warranting caution in neuropharmacological studies .
Pharmacological Profiles
- The target compound’s lack of N-methylation may reduce this risk.
- Receptor Interactions : Methoxy groups in positions 6 and 7 are associated with adrenergic and serotonergic receptor modulation, as seen in analogues like 6,7-dimethoxy-1-(4-methoxyphenyl)-THIQ .
- Metabolic Stability : The 4-nitrobenzoyl group may slow hepatic metabolism compared to acetylated derivatives, extending half-life .
Biological Activity
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.5229 g/mol
- IUPAC Name : 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one
The structure features a tetrahydroisoquinoline core with methoxy and nitro substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler isoquinoline derivatives. The synthetic route often includes:
- Formation of the tetrahydroisoquinoline skeleton.
- Introduction of methoxy and nitro groups through electrophilic aromatic substitution.
- Coupling reactions to attach the phenoxy and benzoyl moieties.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:
- A study evaluated several derivatives for their ability to reverse multidrug resistance in K562/A02 cells. Some derivatives showed IC50 values comparable to verapamil, a known chemosensitizer, indicating potential for enhancing chemotherapeutic efficacy .
Table 1: Cytotoxicity Data of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 6e | K562/A02 | 0.66 | Similar to verapamil |
| 6h | K562/A02 | 0.65 | Similar to verapamil |
| 7c | K562/A02 | 0.96 | Similar to verapamil |
Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective properties. These compounds may exert effects by modulating neurotransmitter systems or exhibiting antioxidant activities that protect neuronal cells from oxidative stress.
The biological activity of this compound is believed to involve:
- Inhibition of Drug Efflux Pumps : By inhibiting P-glycoprotein (P-gp), these compounds can enhance the intracellular concentration of chemotherapeutic agents.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the evaluation of various tetrahydroisoquinoline derivatives for their potential as anticancer agents. The study highlighted that modifications on the isoquinoline structure significantly influenced both cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Q & A
Q. What are the optimal synthetic routes for 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions (e.g., acetic acid) .
- Step 2 : Functionalization with methoxyphenoxy and nitrobenzoyl groups via nucleophilic substitution or acylation. Sodium hypochlorite in anhydrous tert-butanol has been used for halogenation in related compounds .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization ensures high purity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7, nitrobenzoyl at C2) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonamide derivatives) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C30H36N2O7S, MW 568.7 g/mol) .
Q. What are the foundational biological screening protocols for this compound?
- Methodological Answer : Initial screening often involves:
- Enzyme Inhibition Assays : Testing against targets like kinases or proteases using fluorescence-based or radiometric methods .
- Cell Viability Studies : MTT or ATP-luciferase assays in cancer cell lines (e.g., IC50 determination) .
- Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity (e.g., Fukui indices for electrophilic substitution) .
- Machine Learning : Train models on reaction databases to predict optimal solvents, temperatures, or catalysts (e.g., Bayesian optimization for yield improvement) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., tert-butanol vs. DMF) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers .
- Structural Comparisons : Overlay crystal structures with analogs (e.g., T67325) to assess steric/electronic differences affecting activity .
- Dose-Response Reevaluation : Test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., nitro group reduction) and improve heat management .
- Catalyst Screening : Test palladium/copper systems for cross-coupling steps (e.g., Suzuki-Miyaura for aryl ether formation) .
- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR or HPLC for real-time monitoring .
Q. How to design derivatives with enhanced target selectivity?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., replace 4-nitrobenzoyl with sulfonamide) and correlate with activity .
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses with off-target receptors (e.g., GPCRs vs. kinases) .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester-linked methoxy) for tissue-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
